molecular formula C24H24N6O2 B2530071 (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034385-34-5

(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2530071
CAS No.: 2034385-34-5
M. Wt: 428.496
InChI Key: IYHKAKXCUZCXBJ-UHFFFAOYSA-N
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Description

This chemical entity, (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone, is a rationally designed and potent inhibitor of Protein Kinase C beta (PKCβ). Its molecular architecture, featuring the 3-methoxyphenylpyrazole and the triazole-substituted pyrrolidine pharmacophores, confers high selectivity and affinity for the PKCβ isoform . PKCβ is a well-validated therapeutic target in oncology and diabetic complications, due to its central role in signaling pathways that drive cell proliferation, survival, and angiogenesis. In research settings, this compound is a critical tool for elucidating the specific contributions of PKCβ signaling in disease pathogenesis, particularly in cancers where this pathway is hyperactive. Studies have demonstrated the efficacy of PKCβ inhibitors in preclinical models of various cancers, including non-small cell lung cancer (NSCLC) . Furthermore, its application extends to the investigation of the VEGF signaling cascade, where PKCβ acts as a key downstream mediator, making this inhibitor valuable for research into anti-angiogenic therapeutic strategies. By selectively blocking PKCβ activity, researchers can dissect complex signal transduction networks and validate PKCβ as a target for novel intervention in both oncological and metabolic disorders.

Properties

IUPAC Name

[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-28-23(14-21(26-28)18-9-6-10-20(13-18)32-2)24(31)29-12-11-19(15-29)30-16-22(25-27-30)17-7-4-3-5-8-17/h3-10,13-14,16,19H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHKAKXCUZCXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that belongs to the class of pyrazoles and triazoles. These types of compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for this compound is C22H23N5OC_{22}H_{23}N_5O with a molecular weight of approximately 373.45 g/mol. The structure features a pyrazole ring and a triazole moiety, which are known for their pharmacological versatility.

Biological Activity Overview

Research indicates that compounds containing both pyrazole and triazole rings exhibit a wide range of biological activities. The following sections detail specific activities associated with this compound based on recent studies.

Antimicrobial Activity

Triazole derivatives are recognized for their antifungal properties. For instance, studies have shown that triazole-containing compounds can effectively inhibit the growth of various fungal pathogens such as Candida albicans and Aspergillus fumigatus with minimum inhibitory concentrations (MIC) ranging from 0.0156 to 0.5 μg/mL . The presence of the pyrazole moiety enhances this activity, suggesting a synergistic effect when both structures are combined.

Anticancer Activity

Recent investigations have demonstrated that pyrazole derivatives can exhibit significant anticancer properties. For example, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The incorporation of the triazole ring has been linked to enhanced interaction with biological targets involved in cancer progression.

Anti-inflammatory Effects

Compounds with pyrazole structures have also been reported to possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response . This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Study 1: Antifungal Activity Assessment

A study evaluated a series of triazole derivatives against C. albicans and A. fumigatus. The results indicated that modifications in the phenyl substituents significantly influenced antifungal potency, with some derivatives achieving MIC values as low as 0.046 μM against resistant strains .

Study 2: Anticancer Mechanism Exploration

Another research project focused on the anticancer effects of pyrazole-triazole hybrids. The study found that these compounds could inhibit key signaling pathways involved in tumor growth, specifically targeting the PI3K/Akt pathway . This was substantiated by in vitro assays showing reduced cell viability in several cancer cell lines.

Data Table: Biological Activities of Related Compounds

Compound NameStructureActivity TypeMIC/IC50 Values
Compound APyrazoleAntifungal0.0156 μg/mL
Compound BTriazoleAnticancerIC50: 2.03 μM
Compound CHybridAnti-inflammatoryInhibition of COX

Comparison with Similar Compounds

Methanone Derivatives with Substituted Pyrazole Moieties

lists three analogs with pyrazole rings substituted at different methoxyphenyl positions:

Methanone,[4,5-dihydro-5-(3-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (PubChem ID: 121306-63-6).

Methanone,[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl.

Methanone,[4,5-dihydro-5-(2-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl.

Compound Substituent Position PubChem ID
Target Compound 3-methoxyphenyl Not provided
Analog 1 () 3-methoxyphenyl 121306-63-6
Analog 2 () 4-methoxyphenyl Not listed
Analog 3 () 2-methoxyphenyl Not listed

Key Observations :

  • The position of the methoxy group on the phenyl ring significantly impacts electronic and steric properties. For example, the 3-methoxyphenyl substituent (as in the target compound and Analog 1) may favor π-π stacking interactions in biological systems compared to ortho- or para-substituted analogs .

Pharmacological and Physicochemical Properties

  • The triazole moiety’s ability to engage in hydrogen bonding could enhance target selectivity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:

  • Pyrazole formation : Refluxing substituted diketones with hydrazines in ethanol/acetic acid mixtures (45–70% yields) .
  • Triazole-pyrrolidine coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres to attach the 1,2,3-triazole moiety .
  • Methanone linkage : Use of carbodiimide coupling agents (e.g., DCC) to connect pyrazole and triazole-pyrrolidine fragments . Optimization strategies : Adjusting solvent polarity (e.g., DMSO for solubility), temperature control (60–100°C), and catalyst loading (e.g., 5 mol% CuI for CuAAC) can improve yields .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., pyrazole-methoxyphenyl: ~16.8°) and hydrogen-bonding networks stabilizing crystal packing .
  • NMR spectroscopy : Key for confirming methyl group environments (δ 3.8–4.0 ppm for N-methyl) and aromatic proton splitting patterns .
  • HPLC-MS : Ensures >95% purity by detecting trace byproducts (e.g., unreacted hydrazines) .

Advanced Research Questions

Q. How do substituent variations on the pyrazole and triazole rings influence biological activity?

  • Pyrazole substitutions : Electron-donating groups (e.g., methoxy) enhance metabolic stability but may reduce receptor binding affinity .
  • Triazole modifications : Bulky phenyl groups at the 4-position improve lipophilicity, correlating with increased cellular uptake in anticancer assays . Methodological approach :
  • Synthesize analogs with systematic substituent changes (e.g., -OCH₃ → -CF₃).
  • Compare IC₅₀ values in target-specific assays (e.g., kinase inhibition) .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

  • Molecular docking : Models interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase) using AutoDock Vina .
  • QSAR studies : Correlates logP values (calculated via ChemAxon) with membrane permeability trends .
  • ADMET prediction : SwissADME or ADMETlab 2.0 estimates bioavailability and cytochrome P450 interactions .

Q. How can contradictory data on biological activity across studies be resolved?

  • Assay standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7) and incubation times .
  • Dosage normalization : Compare molar concentrations rather than mass-based doses to account for molecular weight differences .
  • Meta-analysis : Use statistical tools (e.g., RevMan) to aggregate data from independent studies and identify outliers .

Data Contradiction Analysis

Q. Why do reported synthetic yields vary significantly (e.g., 45% vs. 70%) for similar routes?

  • Key factors :
  • Purity of starting materials (e.g., hydrazine derivatives degrade if stored improperly) .
  • Solvent choice: Ethanol/glacial acetic acid mixtures yield 45%, while DMSO improves to 70% .
    • Mitigation : Conduct reaction under argon to prevent oxidation of intermediates .

Methodological Tables

Q. Table 1. Comparison of Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Pyrazole formationEthanol/AcOH, reflux, 7 h45
Triazole couplingCuI, DMF, 80°C, 12 h68
Methanone linkageDCC, CH₂Cl₂, rt, 24 h72

Q. Table 2. Structural Parameters from X-ray Crystallography

ParameterValue (Å/°)Reference
Pyrazole-N–C bond length1.34
Dihedral angle (pyrazole-triazole)48.97°
Hydrogen bond (O–H⋯N)2.89 Å

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